Molecular Weight Reduction and Drug-Likeness Advantage Over the N-1-Benzenesulfonyl Analog
The target compound (MW 376.4 Da) is 84.0 Da lighter than the N-1-benzenesulfonyl analog (MW ~460.5 Da, CAS 946334-97-0) [1][2]. This reduction places the target compound more comfortably within the Lipinski 'Rule of 5' molecular weight cut-off (<500 Da) and is consistent with improved passive membrane diffusion. The lower molecular weight also provides a greater margin for subsequent synthetic elaboration without breaching drug-likeness thresholds.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 376.4 g/mol |
| Comparator Or Baseline | N-1-benzenesulfonyl analog (CAS 946334-97-0): ~460.5 g/mol |
| Quantified Difference | Δ = −84.1 g/mol (−18.3% reduction) |
| Conditions | Computed by PubChem (target) and vendor-reported data (analog) |
Why This Matters
Lower MW is a key determinant of passive permeability and oral bioavailability potential, making the target compound a more attractive starting point for lead optimization programs requiring cellular penetration.
- [1] PubChem. N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide — Molecular Weight. Compound Summary, CID 27604876. View Source
- [2] Kuujia. N-1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide (CAS 946334-97-0) — Molecular Weight. Kuujia Chemical Database. View Source
